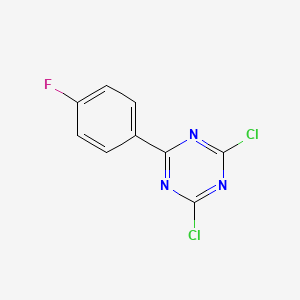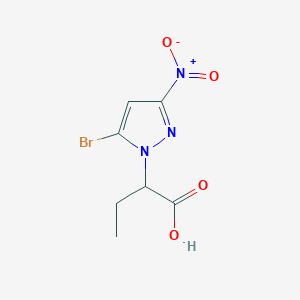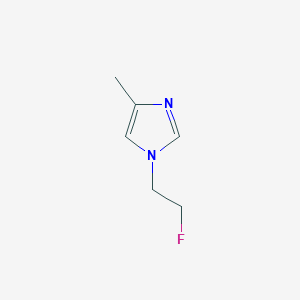![molecular formula C26H24N2O5S2 B11713676 4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] CAS No. 698368-29-5](/img/structure/B11713676.png)
4,4'-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is a chemical compound known for its unique structure and properties It is characterized by the presence of two sulfonamide groups attached to a central oxygen-linked biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4,4’-oxydianiline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) in the presence of a catalyst (e.g., iron(III) chloride) are used.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用機序
The mechanism of action of 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit enzymes like dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. The compound’s ability to undergo various chemical modifications also enables it to interact with different biological pathways, making it a versatile tool in scientific research.
類似化合物との比較
4,4’-Oxybis(benzoic acid): Similar central oxygen-linked biphenyl structure but with carboxylic acid groups instead of sulfonamide groups.
4,4’-Oxybis[N-(4-chlorophenyl)benzene-1-sulfonamide]: Similar structure with chlorine-substituted aromatic rings.
4,4’-Oxybis[N-(4-nitrophenyl)benzene-1-sulfonamide]: Similar structure with nitro-substituted aromatic rings.
Uniqueness: 4,4’-Oxybis[N-(4-methylphenyl)benzene-1-sulfonamide] is unique due to the presence of methyl groups on the aromatic rings, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
特性
CAS番号 |
698368-29-5 |
|---|---|
分子式 |
C26H24N2O5S2 |
分子量 |
508.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-4-[4-[(4-methylphenyl)sulfamoyl]phenoxy]benzenesulfonamide |
InChI |
InChI=1S/C26H24N2O5S2/c1-19-3-7-21(8-4-19)27-34(29,30)25-15-11-23(12-16-25)33-24-13-17-26(18-14-24)35(31,32)28-22-9-5-20(2)6-10-22/h3-18,27-28H,1-2H3 |
InChIキー |
WYOYQSJUQUEATO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B11713597.png)
![methyl 2-{4-[(heptyloxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11713601.png)
![(2E)-2-[(1-acetyl-1H-indol-3-yl)methylidene]hydrazinecarboxamide](/img/structure/B11713604.png)

![(2Z)-3-[(furan-2-yl)methyl]-4-methyl-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11713625.png)
![11-[(Z)-pyridin-3-ylmethylideneamino]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11713627.png)
![5-bromo-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(4-chlorophenyl)benzamide](/img/structure/B11713630.png)
![(2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11713637.png)
![3-(3-{4-[(4-fluorophenyl)(phenyl)methyl]piperazin-1-yl}propyl)-1H-indole](/img/structure/B11713645.png)


![5-chloro-N'-[(E)-(4-methoxyphenyl)methylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B11713663.png)
![4-(7-chloro-2-oxo-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-4-carbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B11713668.png)
![Benzene, 1-chloro-4-[(dichloromethyl)sulfonyl]-2-nitro-](/img/structure/B11713688.png)
